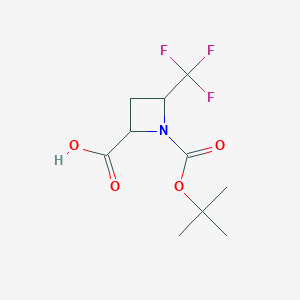
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid is a compound of significant interest in organic chemistry. It features a four-membered azetidine ring, which is a nitrogen-containing heterocycle, substituted with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various synthetic and research applications.
準備方法
The synthesis of 1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane, followed by functionalization to introduce the Boc and trifluoromethyl groups . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial production methods may employ flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to improved scalability and reproducibility.
化学反応の分析
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using radical intermediates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and radical initiators for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid finds applications in various fields of scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
作用機序
The mechanism of action of 1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
類似化合物との比較
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid can be compared with other similar compounds, such as:
tert-Butoxycarbonyl-protected azetidines: These compounds share the Boc protecting group but may differ in other substituents, affecting their reactivity and applications.
Trifluoromethyl-substituted azetidines: These compounds have the trifluoromethyl group but may lack the Boc protection, leading to different chemical properties and uses.
The uniqueness of this compound lies in the combination of the Boc and trifluoromethyl groups, which confer distinct advantages in terms of stability, reactivity, and versatility in synthetic applications.
特性
分子式 |
C10H14F3NO4 |
|---|---|
分子量 |
269.22 g/mol |
IUPAC名 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-5(7(15)16)4-6(14)10(11,12)13/h5-6H,4H2,1-3H3,(H,15,16) |
InChIキー |
VWYSNRWTEOJVIC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C(CC1C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide](/img/structure/B15200945.png)
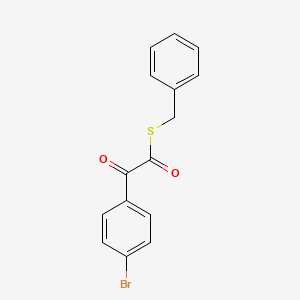
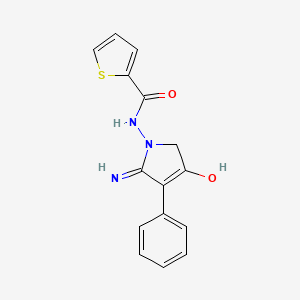
![8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15200958.png)
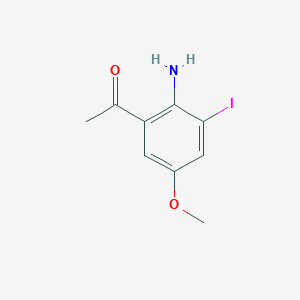
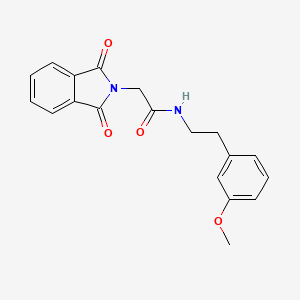
![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)


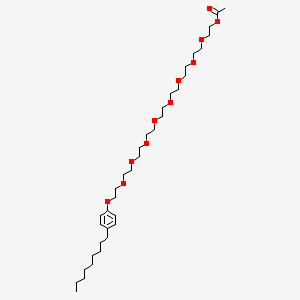

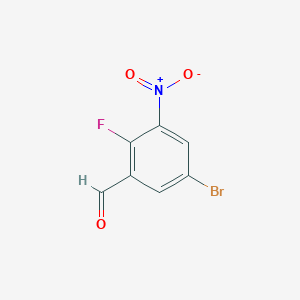
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
